molecular formula C18H18N2O2 B4423274 N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide

N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide

Cat. No. B4423274
M. Wt: 294.3 g/mol
InChI Key: OCHBLXZLXGWASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide, also known as AEPP, is a chemical compound that has been widely studied for its potential use in scientific research. AEPP is a member of the amide class of compounds and has a molecular weight of 319.4 g/mol.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide involves its interaction with voltage-gated sodium channels. This compound has been shown to bind to the channel in a state-dependent manner, meaning that it only interacts with the channel when it is in an open or inactivated state. This binding leads to a decrease in the flow of sodium ions into the neuron, which reduces the ability of the neuron to generate action potentials.
Biochemical and Physiological Effects:
The inhibitory effect of this compound on voltage-gated sodium channels has several biochemical and physiological effects. It has been shown to reduce the excitability of neurons, which can lead to a decrease in seizures. Additionally, this compound has been shown to have an analgesic effect, which may be due to its ability to reduce the activity of nociceptive neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows for the selective inhibition of neuronal activity, which can be useful in studying the role of these channels in various physiological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have a low therapeutic index, meaning that the dose required to produce a therapeutic effect is close to the dose that produces toxic effects.

Future Directions

For the study of N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide could focus on the development of more specific inhibitors of voltage-gated sodium channels and the exploration of its use in the treatment of other neurological disorders.

Scientific Research Applications

N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability and has been shown to be effective in reducing seizures in animal models.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-14-8-10-16(11-9-14)22-13(2)18(21)20-17-7-5-4-6-15(17)12-19/h4-11,13H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHBLXZLXGWASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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